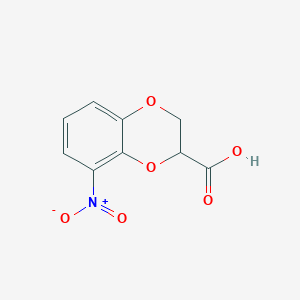
(4-Chlorobenzyl)triethoxysilane
説明
(4-Chlorobenzyl)triethoxysilane is an organosilicon compound characterized by the presence of a 4-chlorobenzyl group attached to a triethoxysilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)triethoxysilane typically involves the reaction of 4-chlorobenzyl chloride with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the 4-chlorobenzyl chloride is reacted with triethoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and conversion rates. Catalysts such as platinum or palladium are commonly used to facilitate the hydrosilylation process.
化学反応の分析
Types of Reactions
(4-Chlorobenzyl)triethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The triethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis and Condensation: These reactions are often carried out in the presence of water or moisture, with acidic or basic catalysts to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, such as (4-aminobenzyl)triethoxysilane or (4-thiolbenzyl)triethoxysilane.
Hydrolysis and Condensation: The major products are silanols and siloxane polymers.
科学的研究の応用
(4-Chlorobenzyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: It is used in the modification of biomolecules and surfaces for biological assays and diagnostics.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the modification of surfaces to enhance their properties.
作用機序
The mechanism of action of (4-Chlorobenzyl)triethoxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts, such as platinum or palladium, which activate the silicon-hydrogen bond and promote the addition of the 4-chlorobenzyl group.
類似化合物との比較
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the 4-chlorobenzyl group.
(4-Chlorophenyl)triethoxysilane: Similar to (4-Chlorobenzyl)triethoxysilane but with a phenyl group instead of a benzyl group.
(4-Methylbenzyl)triethoxysilane: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. The chlorine atom can participate in substitution reactions, allowing for further functionalization of the compound. Additionally, the triethoxysilane moiety provides the ability to form silicon-carbon bonds and undergo hydrolysis and condensation reactions, making it a versatile reagent in various applications.
特性
IUPAC Name |
(4-chlorophenyl)methyl-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKRHCXBBLINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)Cl)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266815 | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.84 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21700-75-4 | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
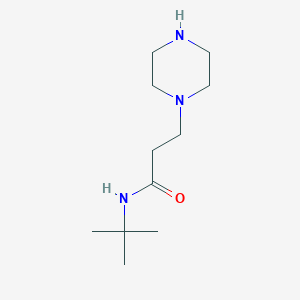
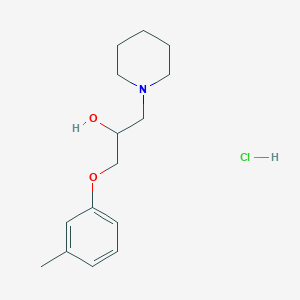
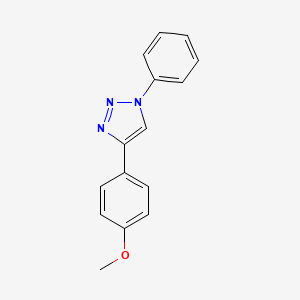



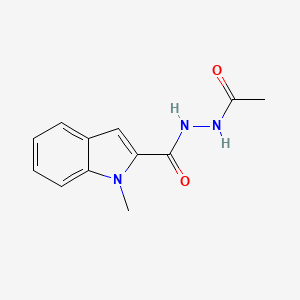
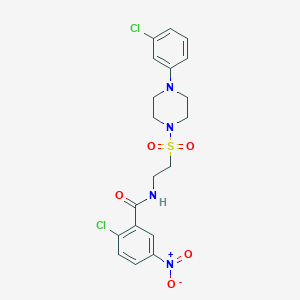
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
